molecular formula C24H21NO5 B1599520 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid CAS No. 501015-31-2

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

Cat. No. B1599520
M. Wt: 403.4 g/mol
InChI Key: JYMPQFLSLFTILZ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid” is a chemical compound with the molecular formula C24H21NO5 . It has a molecular weight of 403.43 .


Synthesis Analysis

The synthesis of this compound involves several steps. The Royal Society of Chemistry published a paper detailing the synthesis of a similar compound using amino acid building blocks . The process involves the use of the Ugi reaction, a powerful tool for the synthesis of peptoids .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including the Ugi reaction . The Ugi reaction is a multi-component reaction that allows for the creation of complex molecules from simpler ones .

Scientific Research Applications

Neurochemistry and Metabolomics

Studies have focused on the analysis of various metabolites in human cerebrospinal fluid and urine, which are essential for understanding neurochemical pathways and diagnosing neurological disorders. For instance, research into the metabolism of monoamine neurotransmitters has revealed insights into conditions such as Parkinson's disease, schizophrenia, and depression. Metabolites such as 3-methoxy-4-hydroxyphenylglycol (MHPG), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA) have been studied extensively to understand their roles in the central nervous system and their alterations in various psychiatric and neurodegenerative disorders (Mårdh et al., 1981), (Post et al., 1973).

Environmental Health

The study of perfluorinated compounds (PFCs) and their metabolites in environmental samples and biological matrices is crucial for understanding the impact of these persistent pollutants on human health and the environment. While research directly on (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid is not highlighted, the methodology and analytical techniques applied in the detection and quantification of PFCs and their replacement products, such as 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid] (ADONA), could be relevant for studying the environmental fate and biological impacts of related compounds (Fromme et al., 2017).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22-12-6-5-11-19(22)21(13-23(27)28)25-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMPQFLSLFTILZ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427497
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

CAS RN

501015-31-2
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501015-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
Reactant of Route 6
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.